molecular formula C14H10Cl4N4O2 B11264486 (1Z,2Z)-N~1~,N~2~-bis(2,5-dichlorophenyl)-N'~1~,N'~2~-dihydroxyethanediimidamide

(1Z,2Z)-N~1~,N~2~-bis(2,5-dichlorophenyl)-N'~1~,N'~2~-dihydroxyethanediimidamide

Cat. No.: B11264486
M. Wt: 408.1 g/mol
InChI Key: BHKSLVDIUQCUGQ-UHFFFAOYSA-N
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Description

(Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) is a synthetic organic compound characterized by the presence of two 2,5-dichlorophenyl groups and two imidamide groups attached to a dihydroxyethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) typically involves the reaction of 2,5-dichlorophenylamine with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxylamine, ammonia.

Major Products

The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.

Medicine

In medicine, (Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) is investigated for its potential as an antimicrobial agent. Its activity against various bacterial and fungal strains is of particular interest for the development of new antibiotics.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and coatings. Its stability and reactivity make it suitable for applications in the production of high-performance materials.

Mechanism of Action

The mechanism of action of (Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE)
  • N,N-BIS(2,4-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE)
  • N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(UREA)

Uniqueness

(Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) is unique due to its specific (Z,Z) configuration, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H10Cl4N4O2

Molecular Weight

408.1 g/mol

IUPAC Name

1-N',2-N'-bis(2,5-dichlorophenyl)-1-N,2-N-dihydroxyethanediimidamide

InChI

InChI=1S/C14H10Cl4N4O2/c15-7-1-3-9(17)11(5-7)19-13(21-23)14(22-24)20-12-6-8(16)2-4-10(12)18/h1-6,23-24H,(H,19,21)(H,20,22)

InChI Key

BHKSLVDIUQCUGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N=C(C(=NC2=C(C=CC(=C2)Cl)Cl)NO)NO)Cl

Origin of Product

United States

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